molecular formula C10H17O4- B13938383 6-Ethoxy-4,4-dimethyl-6-oxohexanoate CAS No. 93218-34-9

6-Ethoxy-4,4-dimethyl-6-oxohexanoate

Cat. No.: B13938383
CAS No.: 93218-34-9
M. Wt: 201.24 g/mol
InChI Key: QYZRSACZCNVNMC-UHFFFAOYSA-M
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Description

6-Ethoxy-4,4-dimethyl-6-oxohexanoate is an organic compound with the molecular formula C10H18O4. It is also known by its systematic name, Hexanedioic acid, 3,3-dimethyl-, 1-ethyl ester . This compound is characterized by its ethoxy and dimethyl groups attached to a hexanoate backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4,4-dimethyl-6-oxohexanoate typically involves esterification reactions. One common method is the reaction of 3,3-dimethylglutaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4,4-dimethyl-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-4,4-dimethyl-6-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-4,4-dimethyl-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-6-oxohexanoic acid
  • 3,3-Dimethylglutaric acid
  • Ethyl 3,3-dimethylglutarate

Uniqueness

6-Ethoxy-4,4-dimethyl-6-oxohexanoate is unique due to its specific combination of ethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

93218-34-9

Molecular Formula

C10H17O4-

Molecular Weight

201.24 g/mol

IUPAC Name

6-ethoxy-4,4-dimethyl-6-oxohexanoate

InChI

InChI=1S/C10H18O4/c1-4-14-9(13)7-10(2,3)6-5-8(11)12/h4-7H2,1-3H3,(H,11,12)/p-1

InChI Key

QYZRSACZCNVNMC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(C)(C)CCC(=O)[O-]

Origin of Product

United States

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